![molecular formula C18H17ClN2O2 B2958057 2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone CAS No. 380196-84-9](/img/structure/B2958057.png)
2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a phenyl group, which is a functional group made up of six carbon atoms attached to a hydrogen atom . The compound also contains a methoxy group (-OCH3), which is an ether functional group, and a chloro group (-Cl), which is a halogen .
Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential as an antioxidant. Antioxidants are important in research due to their ability to neutralize free radicals, which can prevent cell damage and have implications in health and disease prevention .
Antimicrobial Efficacy
The compound has shown promise in antimicrobial studies, particularly against various strains of bacteria and fungi. This is significant for developing new treatments for infections and understanding microbial resistance .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. This compound has been used in molecular docking studies to support experimental results, such as its antioxidant activities .
Antibacterial Activity
Research has also explored the antibacterial activity of this compound against different types of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is crucial for the discovery of new antibiotics .
Synthesis Methods
The synthesis of this compound and related structures has been a subject of study, which is fundamental for chemical research and pharmaceutical development. Efficient synthesis methods can lead to advancements in drug design .
Bioactive Compound Synthesis
This compound has been utilized in the synthesis of potentially bioactive compounds, which could have various therapeutic applications. The unique preparation methods contribute to medicinal chemistry research .
properties
IUPAC Name |
2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)20-21(17)18(22)12-19/h2-10,17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDRECSFQDETIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

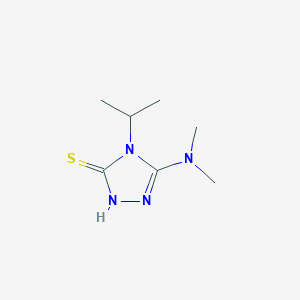
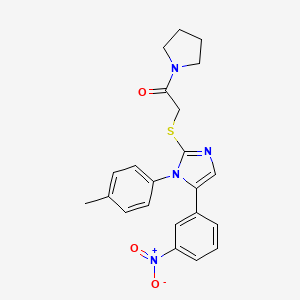
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)
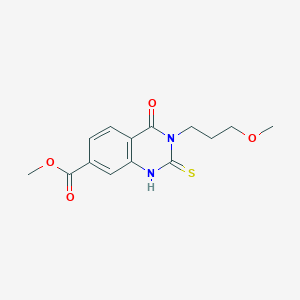

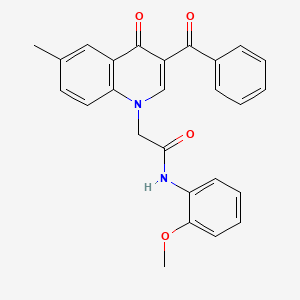
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2957988.png)
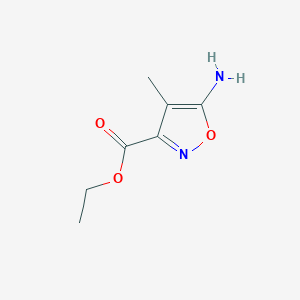
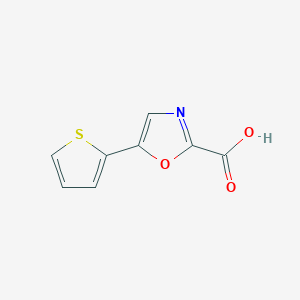
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
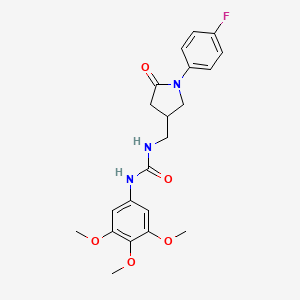
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)